Product packaging for Etoposide (alpha/beta Mixture)(Cat. No.:)

Etoposide (alpha/beta Mixture)

Cat. No.: B1255264
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-PJVTZUROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etoposide is a semi-synthetic derivative of podophyllotoxin, first synthesized in 1966 and approved by the FDA for cancer therapy in 1983 . This chemotherapeutic agent is a well-characterized topoisomerase II (TOP2) poison, with its antineoplastic effects achieved by inhibiting the TOP2 enzyme . Etoposide functions by stabilizing the transient cleavage complex between topoisomerase II and DNA, thereby inhibiting the DNA re-ligation step . This action results in the accumulation of double-strand DNA breaks, which triggers apoptotic cell death, particularly in rapidly dividing cells . The cytotoxicity of etoposide is most effective during the late S and G2 phases of the cell cycle . Mammals express two TOP2 isoenzymes, TOP2α and TOP2β, which play distinct cellular roles . TOP2α is a proliferation marker, greatly elevated in tumor cells and essential for DNA replication and chromosome segregation. In contrast, TOP2β is involved in transcriptional regulation and is expressed in all cell types, including post-mitotic cells . Research indicates that the cytotoxicity of etoposide in tumor cells is primarily TOP2α-dependent, while the inhibition of TOP2β in differentiated tissues is linked to off-target toxicity and the development of secondary malignancies, such as therapy-related acute myeloid leukemia (t-AML) . This Etoposide (alpha/beta Mixture) provides a critical research tool for investigating the distinct and overlapping functions of both TOP2 isoforms in various biological contexts. Etoposide is a cornerstone chemotherapeutic agent, listed on the WHO Essential Medicines List, and is FDA-approved for the treatment of small cell lung cancer (SCLC) and testicular cancer . It also demonstrates high single-agent activity against various other cancers, including leukemias, lymphomas, neuroblastoma, ovarian carcinomas, and brain tumors such as glioblastoma . In research settings, etoposide is widely used to study DNA damage response pathways, apoptosis, and mechanisms of chemoresistance . Its role is being explored in novel combination strategies, such as with oncolytic viruses to enhance anti-tumor efficacy and in metronomic dosing to limit systemic toxicity . This product is presented for fundamental and translational research to advance the understanding of cancer biology and therapeutic mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32O13 B1255264 Etoposide (alpha/beta Mixture)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29?/m1/s1

InChI Key

VJJPUSNTGOMMGY-PJVTZUROSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Origin of Product

United States

Structural Biology and Mechanism of Action of Etoposide

Interaction with Topoisomerase II Isoforms (TopoIIα and TopoIIβ) at the Molecular Level

Human cells express two isoforms of topoisomerase II, alpha (TopoIIα) and beta (TopoIIβ). oup.com TopoIIα is highly expressed in proliferating cells and is crucial for DNA replication and chromosome segregation, while TopoIIβ is present in both dividing and non-dividing cells and is involved in transcriptional processes. oup.complos.org Etoposide (B1684455) targets both TopoIIα and TopoIIβ, though the interaction and consequences may differ. plos.orgnih.gov The inhibition of the alpha isoform is primarily associated with etoposide's anti-tumour activity, whereas the inhibition of the beta isoform has been linked to potential carcinogenic effects, such as the development of treatment-related leukemias. drugbank.compharmgkb.org Research using isoform-specific immunofluorescence has confirmed that etoposide induces covalent complexes with both TopoIIα and TopoIIβ in human leukemic cells, demonstrating that both are direct in vivo targets. nih.gov

The core mechanism of etoposide involves its interference with the catalytic cycle of topoisomerase II. patsnap.com This enzyme functions by creating a transient double-strand break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, thereby resolving DNA tangles and supercoils. researchgate.netportlandpress.com After the passage, the enzyme re-ligates the broken DNA strands. wikipedia.org Etoposide acts by binding to and stabilizing the "cleavage complex," which is the transient covalent intermediate formed between topoisomerase II and the cleaved DNA. nih.govresearchgate.net

By stabilizing this ternary complex (Topoisomerase II-DNA-Etoposide), the drug effectively prevents the re-ligation step of the enzymatic reaction. mdpi.comwikipedia.org Structural studies reveal that etoposide achieves this by inserting itself into the DNA at the site of cleavage, physically obstructing the enzyme's ability to reseal the break. oup.comnih.gov This inhibition leads to an accumulation of protein-linked DNA breaks throughout the genome, which are highly toxic to the cell. nih.govnih.gov

Etoposide's interaction induces significant conformational changes in the topoisomerase II enzyme that contribute to the stabilization of the cleavage complex. mdpi.com Upon binding, etoposide promotes a structural shift where the two dyad-related monomers of the enzyme slide away from each other, which is thought to further inhibit the DNA re-ligation reaction. nih.gov In the etoposide-bound Topoisomerase IIβ, the TOPRIM domain rotates toward the dimer interface, causing the DNA-gate to crack open. researchgate.net

Furthermore, single-molecule studies have revealed that etoposide induces topoisomerase II to trap DNA loops, which compacts the DNA and restructures its topology. researchgate.net This loop trapping occurs after ATP hydrolysis but before the transport DNA strand is ejected from the enzyme. researchgate.net These drug-induced allosteric and conformational shifts convert the essential enzyme into a stable roadblock on the DNA, preventing its normal function and contributing to its cytotoxic effect. researchgate.net

Etoposide is composed of a polycyclic ring system (rings A–D), a pendant E-ring, and a glycosidic moiety. nih.govacs.org Specific parts of this structure are critical for its interaction with the Topoisomerase II-DNA complex.

A-Ring, B-Ring, and E-Ring : Saturation transfer difference NMR spectroscopy has shown that protons on the A-ring, B-ring, and the pendent E-ring interact directly with topoisomerase II in the binary enzyme-drug complex. nih.govacs.org These interactions are considered crucial for the initial binding of the drug to the enzyme. nih.govrsc.org

D-Ring : While the D-ring shows limited contact with the enzyme itself, it appears to have important interactions with the DNA within the ternary complex. nih.govacs.org Alterations to the D-ring weaken etoposide's binding and reduce its ability to enhance DNA cleavage. acs.org

Glycosidic Moiety (Sugar) : The sugar moiety at the C4 position does not appear to interact significantly with the topoisomerase II enzyme. nih.govoup.comacs.org However, it does play a role in the ternary complex, with studies suggesting it interacts with the DNA. rsc.org Its removal has a negligible effect on the drug's activity against the purified enzyme. oup.com

Table 1: Functional Roles of Etoposide's Chemical Moieties in TopoII Interaction

Chemical MoietyInteraction RoleSupporting Evidence
A-Ring & B-RingDirect interaction with Topoisomerase II enzyme in the binary complex. nih.govacs.orgnih.govNMR spectroscopy indicates proton interactions with the enzyme. acs.org Considered a driver for binding. nih.gov
E-Ring (Pendent Ring)Direct interaction with Topoisomerase II enzyme. nih.govacs.org Important for drug function. rsc.orgNMR spectroscopy shows interaction of methoxyl protons and H2'/H6' protons with the enzyme. acs.org
D-RingInteracts with DNA within the ternary complex, rather than the enzyme directly. acs.orgAlterations weaken drug binding in the ternary complex and reduce DNA cleavage enhancement. acs.org
C4 Glycosidic MoietyLimited to no contact with the enzyme in the binary complex. nih.govacs.org Interacts with DNA in the ternary complex. rsc.orgNMR studies show no significant signals for enzyme interaction. nih.govacs.org Its removal has a negligible effect on in vitro activity. oup.com

Induction of DNA Damage and Repair Pathway Activation in Experimental Models

The stabilization of cleavage complexes by etoposide results in the accumulation of DNA lesions. researchgate.netpatsnap.com When cellular machinery, such as DNA replication forks or transcription complexes, collides with these trapped topoisomerase II complexes, the transient breaks are converted into permanent DNA strand breaks. researchgate.netnih.gov This damage triggers a robust cellular response aimed at repairing the DNA and determining the cell's fate. patsnap.com

Although topoisomerase II's natural function involves creating a transient double-strand break (DSB), etoposide's mechanism is more complex. nih.gov Because etoposide can bind independently to each of the two subunits of the topoisomerase II homodimer and inhibit their re-ligation reactions separately, its action can result in both single-strand breaks (SSBs) and double-strand breaks (DSBs). plos.orgnih.gov The accumulation of these protein-linked DNA breaks is the primary macromolecular effect of etoposide, ultimately destabilizing the genome. nih.govnih.gov

The presence of etoposide-induced DNA breaks, particularly DSBs, activates a complex signaling network known as the DNA Damage Response (DDR). d-nb.info This response is initiated by sensor proteins that recognize the damaged DNA.

γH2AX : A key early event in the DDR is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. d-nb.info This phosphorylation is mediated by kinases such as ATM (Ataxia-Telangiectasia Mutated). d-nb.infooup.com γH2AX serves as a sensitive biomarker for DSBs, accumulating at the sites of damage to form nuclear foci that recruit a host of DNA repair proteins. d-nb.infooup.com Studies in various cellular models, including human T cells and glioblastoma lines, show that etoposide treatment leads to a dose-dependent increase in γH2AX. d-nb.infonih.gov

p53 : The tumor suppressor protein p53 is a critical regulator of the cellular response to genomic stress. oup.com Following DNA damage, p53 is stabilized and activated, often through phosphorylation by kinases like ATM. d-nb.infooup.com Activated p53 can then orchestrate cell fate decisions, including cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis (programmed cell death). patsnap.comoup.com In cellular models, etoposide treatment has been shown to induce the phosphorylation and activation of p53, which in turn can trigger downstream apoptotic pathways. patsnap.comd-nb.info

Table 2: Key DNA Damage Response Sensors Activated by Etoposide

Sensor/MarkerRole in Response to EtoposideMechanism of Activation
γH2AXA sensitive marker for DNA double-strand breaks (DSBs). d-nb.infonih.gov Forms foci at damage sites to recruit repair machinery. oup.comPhosphorylation of histone H2AX on serine 139 by kinases like ATM upon detection of DSBs. d-nb.infooup.com
p53A tumor suppressor that acts as a central node in the DNA damage response. patsnap.com It can induce cell cycle arrest or apoptosis. oup.comStabilized and activated via post-translational modifications (e.g., phosphorylation by ATM) in response to DNA damage signals. d-nb.infooup.com
ATM (Ataxia-Telangiectasia Mutated)A primary kinase that senses DSBs and phosphorylates downstream targets, including H2AX and p53, to initiate the signaling cascade. d-nb.infooup.comActivated by autophosphorylation in the presence of DSBs. d-nb.info Forms a positive feedback loop with γH2AX. oup.com

Cellular and Molecular Effects of Etoposide in Research Contexts

Cell Cycle Arrest and Progression Modulation

Etoposide (B1684455) is a potent modulator of the cell cycle, primarily known for its ability to induce arrest at specific phases, allowing researchers to study the intricate mechanisms of cell cycle control and DNA damage responses.

A hallmark of etoposide's activity in proliferating cell lines is the induction of cell cycle arrest in the G2/M phase. jci.orgaacrjournals.orgnih.govresearchgate.net This effect is a direct consequence of its mechanism of action as a topoisomerase II inhibitor. By stabilizing the covalent complex between topoisomerase II and DNA, etoposide creates DNA double-strand breaks (DSBs). jci.org The presence of these breaks activates the DNA damage response (DDR) network, which in turn triggers cell cycle checkpoints to halt progression into mitosis, allowing time for DNA repair. jci.orgnih.gov

In numerous studies, treatment of various cell lines with etoposide has been shown to lead to a significant accumulation of cells in the G2/M phase, as determined by flow cytometry analysis of DNA content. jci.orgaacrjournals.orgresearchgate.net For instance, in SV-40-transformed ATM-deficient and normal skin fibroblasts, treatment with 1 μM etoposide for 16 hours resulted in a clear G2/M accumulation. jci.org Similarly, in CEM and MOLT-4 lymphoblastoid cell lines, exposure to 0.5 μM etoposide led to up to 80% of cells accumulating at G2/M by 24 hours. aacrjournals.org This G2/M arrest is often associated with an increase in the levels of key regulatory proteins such as cyclin B1. aacrjournals.orgnih.gov The p53 tumor suppressor protein can play a crucial role in this process by repressing the promoters of cyclin B1/CDK1, thus preventing mitotic entry. nih.gov However, G2/M arrest can also occur through p53-independent pathways, often controlled by the ATM/ATR protein kinases. nih.gov

Table 1: Etoposide-Induced G2/M Arrest in Various Cell Lines

Cell Line Etoposide Concentration Duration of Treatment Observed Effect Reference
SV-40 Transformed Fibroblasts 1 μM 16 hours G2/M phase accumulation jci.org
CEM and MOLT-4 0.5 μM 24 hours Up to 80% of cells in G2/M aacrjournals.org
HCT116 (Colon Cancer) 10 μM 24-48 hours Strong, dose-dependent G2/M arrest researchgate.net
Neural Progenitor Cells 4 mg/kg (in vivo) - p53-dependent G2/M arrest nih.gov

In addition to G2/M arrest, etoposide also impacts the S phase of the cell cycle by inhibiting DNA replication and inducing replication stress. aacrjournals.orgnih.govaacrjournals.org The formation of etoposide-stabilized topoisomerase II-DNA cleavage complexes presents a physical barrier to the progression of replication forks. The collision of these forks with the cleavage complexes can lead to their collapse and the generation of DSBs. tandfonline.com

This interference with DNA replication is a key aspect of etoposide's cellular activity. In S-phase cells, etoposide treatment leads to the dispersal of replication factories and the formation of large nuclear foci containing the single-stranded DNA binding protein, Replication Protein A (RPA). nih.govaacrjournals.orgplos.org The formation of these RPA foci is a marker of replication stress and is dependent on the activity of the ATR kinase. nih.govoncotarget.com Studies have shown that at low concentrations, etoposide-induced RPA foci are primarily observed in S-phase cells and are dependent on ongoing replication. plos.org At higher concentrations, these foci can also be seen in G2 cells, indicating a transcription-dependent mechanism of DSB induction as well. plos.org The inhibition of DNA synthesis by etoposide is a complex process involving the ATR/Chk1 pathway and the Nbs1 protein, which cooperate to halt replication in response to the drug-induced damage. aacrjournals.org

Programmed Cell Death Pathways in Experimental Systems

Etoposide is a potent inducer of programmed cell death, a critical process for eliminating damaged or unwanted cells. It activates multiple cell death pathways, including apoptosis and autophagy, often in a context-dependent manner.

Etoposide is widely recognized for its ability to induce apoptosis, or programmed cell death, in a variety of cell types. This process can be mediated through both caspase-dependent and caspase-independent pathways. aacrjournals.orgfrontiersin.orgnih.gov The induction of apoptosis is a primary consequence of the DNA damage caused by etoposide. nih.gov

In many experimental systems, etoposide-induced apoptosis is characterized by the activation of a cascade of proteases known as caspases. aacrjournals.orgnih.goviiarjournals.org Treatment with etoposide can lead to the activation of initiator caspases, such as caspase-9, which is often triggered by the release of cytochrome c from the mitochondria. nih.gov Activated caspase-9 then cleaves and activates effector caspases, including caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.goviiarjournals.org For instance, in DA-1 lymphoma cells, etoposide treatment resulted in a 20-30 times higher caspase-3 activity compared to untreated cells. iiarjournals.org The activation of caspases can be detected by observing the cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP) and lamin B. aacrjournals.org

Interestingly, the concentration of etoposide can influence the specific apoptotic pathway that is activated. frontiersin.orgnih.gov High concentrations of etoposide (e.g., 50 μM) in myeloid leukemia cell lines tend to induce a rapid, caspase-3-mediated apoptosis. frontiersin.orgnih.gov In contrast, lower concentrations (e.g., 0.5 μM) can trigger a slower, caspase-2-dependent but caspase-3-independent form of apoptosis. frontiersin.orgnih.gov This highlights the complexity of the cellular response to etoposide and suggests that different signaling pathways can be engaged depending on the level of DNA damage.

Autophagy, a cellular process involving the degradation of cellular components within lysosomes, can also be induced by etoposide. spandidos-publications.comnih.govrupress.org The role of autophagy in response to etoposide treatment is complex and highly context-dependent, acting as either a pro-survival or a pro-death mechanism. spandidos-publications.comrupress.orgnih.gov

In some cellular contexts, autophagy appears to be a protective response to etoposide-induced stress. nih.gov For example, in HepG2 human hepatoma cells, etoposide treatment led to an increase in autophagic vacuoles and the upregulation of the autophagy marker LC3-II. nih.gov Inhibition of autophagy in these cells, either through chemical inhibitors like 3-methyladenine (B1666300) (3MA) or by silencing the expression of Beclin-1, enhanced etoposide-induced cell death. nih.gov This suggests that in this system, autophagy promotes cell survival.

Beyond its direct effects on DNA and topoisomerase II, etoposide treatment can also lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.govresearchgate.netresearchgate.net ROS are chemically reactive molecules containing oxygen that can damage cellular components, including DNA, proteins, and lipids. nih.gov

The production of ROS by etoposide can contribute to its cytotoxic effects. researchgate.netaacrjournals.org For instance, in human kidney proximal tubule (HK-2) cells, etoposide was shown to increase ROS production, which was linked to cytotoxicity. researchgate.net The generation of ROS can be a consequence of mitochondrial damage induced by the drug. researchgate.net In some cancer cells, the selective killing of oncogenic cells by etoposide has been attributed to an increase in ROS-mediated damage. aacrjournals.org The link between etoposide, oxidative stress, and cell death is further supported by the observation that ROS scavengers, such as N-acetyl-l-cysteine, can partially protect cells from etoposide-induced apoptosis. tandfonline.comaacrjournals.org Etoposide-induced oxidative stress can also have broader biological consequences, such as driving the emergence of antibiotic resistance in bacteria present within a tumor microenvironment. nih.gov

Modulation of Intracellular Signaling Networks

Etoposide, a well-established topoisomerase II inhibitor, exerts its cytotoxic effects not only through the induction of DNA strand breaks but also by profoundly modulating key intracellular signaling networks that govern cell fate decisions such as survival, proliferation, and apoptosis. Research has illuminated the intricate interplay between etoposide and several critical signaling pathways, including the MAPK/ERK, PI3K/Akt/mTOR, and p53 pathways. Understanding these molecular perturbations is crucial for elucidating the full spectrum of etoposide's mechanism of action in various cellular contexts.

The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cellular processes like proliferation and survival. mdpi.com Etoposide-induced DNA damage triggers the activation of the MAPK pathway. nih.govresearchgate.net In human kidney proximal tubule (HK-2) cells, etoposide treatment leads to the activation of ERK. nih.govresearchgate.netnih.gov

Inhibition of the ERK pathway has been shown to protect against etoposide-induced cytotoxicity. nih.govresearchgate.netnih.gov Specifically, using pharmacological inhibitors of MEK1/2 (which are upstream kinases of ERK), such as U0126, mitigates the cytotoxic effects of etoposide. researchgate.net This protective effect is associated with a decrease in DNA damage and a reduction in the activity of caspase 3/7, key executioners of apoptosis. nih.govresearchgate.netnih.gov Furthermore, ERK inhibition prevents the etoposide-induced rupture of the nuclear envelope and subsequent DNA leakage. nih.govresearchgate.net This suggests that ERK activation is a critical step in the apoptotic cascade initiated by etoposide in these cells. mdpi.comnih.gov

Interestingly, the activation of ERK by etoposide appears to be independent of reactive oxygen species (ROS) generation, another consequence of etoposide treatment. nih.gov While ROS contributes to necrosis, ERK activation specifically drives the apoptotic pathway. nih.gov The table below summarizes the key proteins involved in the MAPK/ERK pathway that are affected by etoposide.

Protein/MoleculeRole in PathwayEffect of EtoposideReference
ERK (Extracellular signal-Regulated Kinase) Key signaling kinaseActivated (phosphorylated) nih.govresearchgate.net
MEK1/2 Upstream kinase of ERKNot directly mentioned, but its inhibition blocks ERK activation researchgate.net
caspase 3/7 Executioner caspases in apoptosisActivated downstream of ERK nih.govresearchgate.net
γ-H2AX Marker of DNA double-strand breaksIncreased, but reduced by ERK inhibitors researchgate.net
PARP1 DNA repair enzyme, cleavage indicates apoptosisCleaved (C-PARP1), but reduced by ERK inhibitors researchgate.net
ATF3 Transcription factor involved in stress responseExpression decreased by ERK inhibitors researchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. nih.govmdpi.com Dysregulation of this pathway is a common feature in many cancers. nih.govmdpi.com The PI3K/Akt/mTOR pathway is known to interact with other signaling cascades, creating a complex network that regulates cellular responses to stimuli like etoposide. nih.govoncotarget.com

In the context of certain cancers, such as medulloblastoma, there is evidence of synergy between etoposide and inhibitors of the PI3K pathway. oaepublish.com For instance, the pan-PI3K inhibitor GDC-0941 has been shown to have anti-proliferative and pro-apoptotic effects that are enhanced when combined with etoposide. oaepublish.com This suggests that the activation of the PI3K/Akt pathway may represent a survival signal that counteracts the cytotoxic effects of etoposide, and that inhibiting this pathway can sensitize cancer cells to the drug.

The crosstalk between the PI3K/Akt/mTOR and other pathways is extensive. For example, mTOR can influence PI3K signaling through a feedback loop involving S6K and IRS1. oncotarget.com Furthermore, in some cellular contexts, the activation of mTORC1 can be independent of PI3K/Akt and may be regulated by the ERK/MAPK pathway. haematologica.org This intricate interplay highlights the complexity of the cellular response to etoposide, where the ultimate outcome of cell death or survival is determined by the balance of signals from multiple interconnected pathways.

ComponentRole in PathwayInteraction with EtoposideReference
PI3K (Phosphatidylinositol 3-kinase) Key upstream kinaseInhibition can synergize with etoposide's cytotoxic effects oaepublish.com
Akt (Protein Kinase B) Central signaling node for survivalActivated downstream of PI3K; its inhibition is a therapeutic target oaepublish.com
mTOR (mammalian Target of Rapamycin) Regulates cell growth and proliferationPart of a complex network with feedback loops influencing PI3K signaling oncotarget.com
GDC-0941 pan-PI3K inhibitorShows synergistic anti-cancer effects with etoposide oaepublish.com

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. nih.gov Following etoposide-induced DNA damage, p53 is activated and stabilized, leading to its accumulation in the nucleus. nih.govresearchgate.net Activated p53 functions as a transcription factor, regulating the expression of a wide array of genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govoup.com

One of the key post-translational modifications that signals p53 activation is the phosphorylation of serine 15 (Ser15). researchgate.netoup.com Treatment with etoposide leads to a significant increase in Ser15-phosphorylated p53. oup.com This modification is crucial for the efficient transactivation of p53-responsive promoters. oup.com

Upon activation, p53 orchestrates a transcriptional program by binding to the promoter regions of its target genes. Research has identified several key downstream genes that are upregulated following etoposide treatment in a p53-dependent manner. These include:

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, providing time for DNA repair. nih.gov Etoposide treatment stimulates the recruitment of p53 to the p21 promoter. oup.com

PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein belonging to the BH3-only family that initiates the mitochondrial pathway of apoptosis. nih.gov

BAX: Another pro-apoptotic protein that is transcriptionally activated by p53. researchgate.net

NOXA: A pro-apoptotic BH3-only protein that also contributes to the mitochondrial apoptotic pathway. researchgate.net

Interestingly, the extent of p53-dependent transcriptional activation can vary depending on the concentration of etoposide. Higher concentrations tend to induce a robust transcriptional response, while lower concentrations may still induce apoptosis through transcription-independent functions of p53, particularly its direct actions at the mitochondria. nih.gov The table below details the key genes and proteins in the p53 pathway influenced by etoposide.

Gene/ProteinFunctionEffect of EtoposideReference
p53 Tumor suppressor, transcription factorActivated and stabilized; phosphorylated at Ser15 nih.govresearchgate.netoup.com
p21 (CDKN1A) Cell cycle inhibitorUpregulated nih.gov
PUMA Pro-apoptotic proteinUpregulated nih.gov
BAX Pro-apoptotic proteinUpregulated researchgate.net
NOXA Pro-apoptotic proteinUpregulated researchgate.net
MDM2 Negative regulator of p53Its inhibition can activate p53 oup.com

Preclinical Pharmacological Studies and Metabolic Considerations

The preclinical evaluation of etoposide (B1684455) in animal models has been instrumental in elucidating its pharmacokinetic and metabolic characteristics, which are crucial for understanding its therapeutic action and potential for drug interactions.

Absorption and Distribution Studies in Preclinical Models

Pharmacokinetic studies in animal models, such as rats, have been fundamental in characterizing the absorption and distribution of etoposide. Following intravenous administration in Sprague-Dawley rats, etoposide exhibits a biphasic decay profile, indicating a rapid initial distribution phase followed by a slower elimination phase. tandfonline.com The distribution half-life has been reported to be approximately 1.5 hours. drugbank.com

Tissue distribution studies in male Sprague-Dawley rats revealed that etoposide distributes to various tissues. tandfonline.comspandidos-publications.com Notably, higher concentrations of the drug are observed in organs of the mononuclear phagocyte system (MPS), such as the liver, lungs, and spleen. tandfonline.comtandfonline.com For instance, when administered in a liposomal formulation, a significantly higher percentage of the administered dose was found in MPS-associated tissues compared to a standard intravenous solution. tandfonline.comtandfonline.com Specifically, 37% of the liposomal etoposide was detected in the lungs, liver, and spleen after 0.5 hours, compared to 11% for the standard formulation. tandfonline.com After 3 hours, these values were 20% and 2%, respectively. tandfonline.com

Etoposide has been detected in the saliva, myometrium, and both healthy and tumorous brain tissue. pfizer.combccancer.bc.ca However, its penetration into the central nervous system is generally poor. pfizer.com Studies in nude mice with human choriocarcinoma xenografts showed that tumor tissue concentrations of etoposide were about 30% of the plasma levels. nih.gov The apparent volume of distribution at steady state is substantial, ranging from 18 to 29 liters, suggesting extensive tissue uptake. drugbank.com

The following table summarizes key pharmacokinetic parameters of etoposide in Sprague-Dawley rats following intravenous administration of a commercial formulation (ETPI) and two liposomal formulations (H:E and H:E:PG).

Pharmacokinetic Parameters of Etoposide in Rats

Parameter ETPI H:E H:E:PG
Cmax (µg/mL) 4.4 ± 1.7 10.8 ± 7.1 4.5 ± 1.5
t1/2α (h) 0.11 ± 0.05 0.24 ± 0.14 0.13 ± 0.04
t1/2β (h) 1.00 ± 0.35 2.96 ± 0.47 2.30 ± 0.35
Cl (L/h) 0.71 ± 0.06 0.46 ± 0.06 0.45 ± 0.03
Vdss (L) 1.39 ± 0.52 1.05 ± 0.18 1.36 ± 0.18
AUC (mg·h/L) 1.74 ± 0.18 2.23 ± 0.36 3.33 ± 0.23
MRT (h) 1.71 ± 0.41 2.57 ± 0.73 3.19 ± 0.57

Data presented as mean ± SE (n ≥ 3). Adapted from Sistla et al., 2009. tandfonline.com

Metabolism and Metabolite Formation (e.g., Catechol, Quinone Metabolites) Relevant to Mechanism/Activity

Etoposide undergoes extensive metabolism, primarily through O-demethylation of the dimethoxyphenol ring, a reaction catalyzed by the cytochrome P450 (CYP) 3A4 isoenzyme. drugbank.compharmgkb.org This process leads to the formation of the etoposide catechol metabolite. pharmgkb.orgnih.gov This catechol metabolite is not an inactive byproduct; it retains biological activity against topoisomerase II. nih.gov

The catechol can be further oxidized to form a highly reactive etoposide quinone. nih.govaacrjournals.org This conversion can be catalyzed by cellular oxidases and peroxidases, such as myeloperoxidase, which is abundant in bone marrow progenitor cells. nih.govpharmgkb.orgacs.org The formation of these reactive metabolites, particularly the quinone, is thought to play a significant role in both the therapeutic and toxic effects of etoposide. nih.govaacrjournals.org The etoposide quinone is a Michael acceptor and can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage. aacrjournals.org Furthermore, the redox cycling of etoposide catechol can generate reactive oxygen species, which can induce DNA damage directly or through lipid peroxidation. aacrjournals.org

Studies have shown that etoposide catechol and quinone can enhance enzyme-mediated DNA cleavage to a similar or even greater extent than the parent drug. nih.gov In the absence of reducing agents, etoposide quinone was found to be approximately 5-fold more active than etoposide in inducing topoisomerase IIα-mediated DNA cleavage. nih.gov This suggests that the metabolic activation of etoposide to its catechol and quinone forms is a critical step in its mechanism of action. pfizer.compharmgkb.org

Pharmacodynamics in Experimental Systems

The pharmacodynamic effects of etoposide are centered on its ability to interfere with DNA replication and cell division, ultimately leading to cell death. These effects are dose-dependent and are mediated through its interaction with topoisomerase II.

Dose-Dependent Cellular Responses in vitro

The cellular response to etoposide in vitro is highly dependent on the concentration of the drug. drugbank.com At high concentrations (10 µg/mL or more), etoposide causes the lysis of cells as they enter mitosis. drugbank.compfizer.comfda.gov In contrast, at lower concentrations (0.3 to 10 µg/mL), the drug inhibits cells from entering the prophase stage of mitosis. drugbank.compfizer.comfda.gov This demonstrates a biphasic dose-response relationship.

Studies in various cancer cell lines have further elucidated this dose-dependent effect. For example, in leukemic cell lines, the cytotoxicity of etoposide is dependent on both the concentration and the duration of exposure. nih.gov In small cell lung cancer (SCLC) cell lines, varying sensitivities to etoposide have been observed, with IC50 values (the concentration required to inhibit the growth of 50% of cells) differing between cell lines. aacrjournals.org For instance, after 48 hours of treatment, the GLC-14 SCLC cell line had an IC50 of 12.4 µmol/L, while the more resistant GLC-16 line had an IC50 of 51.8 µmol/L. aacrjournals.org Similarly, ovarian cancer cell lines exhibit a range of sensitivities to etoposide, with IC50 values for A2780 and SKOV3 cells being 112 nM and 1.9 µM, respectively, while the OVCAR3 cell line was found to be resistant with an IC50 of 29.1 µM after 72 hours of treatment. researchgate.net

The following table illustrates the dose-dependent cleavage of porcine embryos after exposure to etoposide.

Effect of Etoposide on Porcine Embryo Cleavage

Etoposide Concentration (µg/mL) Cleavage Rate at 28h (%) Cleavage Rate at 48h (%)
0 (Control) 82.87 86.38
25 56.41 73.09
50 42.20 70.62
100 29.35 64.00

Adapted from Wang et al., 2015. plos.org

Impact on Enzyme Activity and DNA Topology in vivo

The primary molecular target of etoposide is the nuclear enzyme topoisomerase II. cuni.cznih.gov This enzyme plays a crucial role in managing the topological state of DNA by creating transient double-stranded breaks, allowing for processes like DNA replication and chromosome segregation to occur without entanglement. cuni.cznih.gov Etoposide acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks. cuni.cznih.gov

In vivo, this interaction has profound consequences for DNA topology and cellular function. The accumulation of DNA breaks triggers a cellular damage response, which can lead to cell cycle arrest, primarily in the G2 and S phases, and ultimately apoptosis. mdpi.comdrugbank.com Studies in mouse models have shown that etoposide can induce chromosomal aberrations, including acentric fragments and deletions, in spermatocytes. pnas.org This highlights the potent in vivo effect of etoposide on DNA integrity.

The interaction of etoposide with topoisomerase II is isoform-specific. The antitumor activity of etoposide is primarily attributed to its inhibition of the topoisomerase II alpha isoform, which is more abundant in rapidly proliferating cells. drugbank.compharmgkb.org Conversely, the inhibition of the beta isoform has been associated with the drug's carcinogenic effects. drugbank.compharmgkb.org In Xenopus egg extracts, etoposide was shown to inhibit DNA replication by trapping topoisomerase II behind replication forks, leading to topological stress and fork stalling. embopress.org This provides a clear in vivo-like model of how etoposide disrupts DNA replication at the molecular level.

Mechanisms of Experimental Drug Resistance in Etoposide Research

Alterations in Topoisomerase II Expression or Function in Preclinical Models

The primary target of etoposide (B1684455) is the topoisomerase II enzyme. Consequently, changes in the expression or function of this enzyme are a primary mechanism of resistance. aacrjournals.org

Reduced Expression: A common finding in etoposide-resistant cell lines is the decreased expression of topoisomerase II alpha (TOP2A), the isoform considered the main target of the drug. cuni.czfrontiersin.org Lower levels of the enzyme result in fewer drug-target complexes, thereby reducing the number of DNA double-strand breaks induced by etoposide. frontiersin.org For instance, the use of gene suppressor elements to decrease TOP2A expression has been shown to confer resistance to etoposide in various mammalian cell lines. frontiersin.org Studies comparing non-small-cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) have noted that NSCLC, which is less sensitive to etoposide, has significantly lower levels of TOP2A compared to SCLC. researchgate.net

Mutations and Isoform Switching: Mutations within the TOP2A gene can alter the enzyme's structure, reducing its affinity for etoposide or affecting its catalytic cycle. While less common than altered expression, specific mutations have been linked to resistance. cuni.cz Furthermore, human cells have a second topoisomerase II isoform, beta (TOP2B). While TOP2A is the primary target for etoposide's cytotoxic effects, TOP2B has been implicated in the carcinogenic potential of the drug, such as treatment-related secondary malignancies. nih.gov Some studies suggest that the relative expression levels of these isoforms can influence drug sensitivity.

Post-Translational Modifications: The activity of topoisomerase II is regulated by post-translational modifications like phosphorylation. nih.gov Alterations in the phosphorylation state of the enzyme can impact its sensitivity to etoposide. For example, studies in etoposide-resistant K562 leukemia cells have suggested that hypophosphorylation of topoisomerase IIα, potentially due to decreased levels of protein kinase C, contributes to resistance. nih.gov Conversely, hyperphosphorylation has also been reported in some resistant cell lines, suggesting a complex regulatory role. nih.gov The MDM2 protein, an ubiquitin ligase, can also target topoisomerase II for degradation, and its upregulation has been shown to confer resistance to etoposide. nih.gov

Preclinical Model Alteration Effect on Etoposide Sensitivity Reference
Various Mammalian Cell LinesDecreased TOP2A expression via gene suppressionResistance frontiersin.org
K562 Human Leukemia CellsHypophosphorylation of Topoisomerase IIαResistance nih.gov
Cancer cell lines with SNP309Upregulation of MDM2 protein10-fold resistance nih.gov
Non-Small-Cell Lung Cancer (NSCLC)Significantly lower Topo-IIα content than SCLCRelative insensitivity researchgate.net

Role of ATP-Binding Cassette (ABC) Transporters in Efflux

A major mechanism of multidrug resistance (MDR) involves the active removal of chemotherapeutic agents from the cell, which reduces their intracellular concentration and thus their efficacy. cancerbiomed.orgresearchgate.net This process is primarily mediated by ATP-Binding Cassette (ABC) transporters, a family of membrane proteins that use ATP hydrolysis to pump a wide variety of substrates out of cells. frontiersin.orgoup.com

Several ABC transporters have been implicated in etoposide resistance:

P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most well-characterized ABC transporters and plays a critical role in drug efflux and chemoresistance. frontiersin.orgresearchgate.net Overexpression of P-gp has been documented in numerous tumor models with acquired resistance to etoposide and other chemotherapeutic agents. nih.govresearchgate.net

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Discovered in lung cancer cells that showed resistance to drugs like etoposide without overexpressing P-gp, MRP1 is another key transporter with broad substrate specificity. frontiersin.org High expression of MRP1 has been correlated with poor outcomes in preclinical models of neuroblastoma and is abundant in ovarian tumor cells. frontiersin.org

Breast Cancer Resistance Protein (BCRP/ABCG2): Along with P-gp and MRP1, BCRP is a dominant ABC efflux protein contributing to chemotherapy failure. frontiersin.org It is highly expressed in normal stem cells and cancer stem cells, where it is thought to protect them from toxins and contribute to their inherent resistance. cancerbiomed.org

In preclinical studies, inhibiting these transporters can often re-sensitize resistant cells to etoposide, confirming their role in the resistance mechanism. researchgate.net For example, in resistant SCLC cell models, inhibition of ABCB1 or ABCG2 restored sensitivity to etoposide. researchgate.net

Transporter Gene Name Significance in Etoposide Resistance Reference
P-glycoprotein (P-gp)ABCB1A leading and critical transporter in drug efflux and chemoresistance. frontiersin.orgresearchgate.net
Multidrug Resistance Protein 1 (MRP1)ABCC1Confers resistance to etoposide in cells not expressing P-gp; high expression linked to poor outcomes. frontiersin.org
Breast Cancer Resistance Protein (BCRP)ABCG2One of three dominant efflux proteins causing chemotherapy failure; highly expressed in cancer stem cells. cancerbiomed.orgfrontiersin.org

Enhanced DNA Repair Processes in Resistant Cell Lines

Since etoposide's primary mode of action is the induction of DNA double-strand breaks (DSBs), the cell's ability to repair this damage is a critical determinant of survival and resistance. mdpi.comnih.gov Enhanced DNA repair capacity allows cancer cells to efficiently mend the lesions caused by the drug, thus mitigating its cytotoxic effects.

Key DNA repair pathways involved in etoposide resistance include:

Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR): These are the two major pathways for repairing DSBs in mammalian cells. cuni.cz Upregulation of components of either pathway can lead to more efficient repair and subsequent resistance. For example, the protein AKT is involved in repairing DNA damage through the action of DNA-dependent protein kinase (DNA-PK), a key player in the NHEJ pathway. dovepress.com

ATM and ATR Kinases: Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) are crucial sensor kinases that initiate the DNA damage response (DDR). nih.govfrontiersin.org While their activation is a normal response to damage, alterations in these pathways can influence drug sensitivity. Interestingly, studies have shown that inhibiting these repair kinases can sensitize tumor cells to DSB-inducing agents like etoposide. frontiersin.org For example, a genome-wide siRNA screen identified that decreased expression of ATR sensitized p53-defective cells to etoposide. nih.govoncotarget.com

The functional status of tumor suppressors like p53 also plays a complex role, as p53 regulates genes involved in DNA repair and apoptosis. nih.govoncotarget.com Cells with defective p53 may exhibit altered repair processes that contribute to etoposide resistance. oncotarget.com

Modulation of Autophagy and Apoptosis Pathways in Resistance

Cancer cells can develop resistance to etoposide by altering the cellular pathways that control programmed cell death (apoptosis) and cellular recycling (autophagy).

Apoptosis Evasion: Etoposide-induced DNA damage typically triggers the intrinsic apoptotic pathway, often involving the release of cytochrome c from mitochondria and the activation of caspases, such as caspase-9 and caspase-3. nih.gov Resistant cells can acquire defects in this pathway. For example, mice deficient in the pro-apoptotic proteins Bax and Bak are resistant to apoptosis induced by DNA damaging agents like etoposide. scielo.br The anti-apoptotic protein Bcl-2 and its family members can also be overexpressed, preventing the initiation of apoptosis.

Pro-survival Autophagy: Autophagy is a catabolic process that degrades and recycles cellular components, which can act as a survival mechanism under stress. nih.gov In the context of chemotherapy, autophagy can be a double-edged sword. scielo.br However, it often plays a pro-survival role, where cancer cells use it to clear damaged components and recycle nutrients to withstand the drug's effects. rupress.orgresearchgate.net It has been shown that etoposide treatment can induce autophagy, which helps protect cells and contributes to drug resistance. nih.gov In glioblastoma cells, the Retinoblastoma (RB) protein was identified as a link between autophagy and apoptosis, where its presence favored a pro-survival autophagic response to etoposide. researchgate.net Inhibiting this protective autophagy, for instance with agents like 3-methyladenine (B1666300) (3-MA), can sometimes re-sensitize resistant cells to etoposide-induced death. nih.gov

Pathway Key Proteins/Processes Role in Etoposide Resistance Reference
ApoptosisBax, Bak, Caspases, Bcl-2 familyDefects in pro-apoptotic proteins (Bax, Bak) or overexpression of anti-apoptotic proteins (Bcl-2) prevent cell death. scielo.br
AutophagyBeclin1, RB protein, p62Acts as a pro-survival mechanism to clear drug-induced damage and recycle nutrients, preventing cell death. nih.govresearchgate.net

Epigenetic Modifications Associated with Resistance in Experimental Models

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.gov These changes, including DNA methylation and histone modifications, are increasingly recognized as key drivers of drug resistance in cancer. nih.govspandidos-publications.com

DNA Methylation: This process involves adding a methyl group to cytosine bases in DNA, typically at CpG dinucleotides. nih.gov Changes in methylation patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes. In the context of drug resistance, hypermethylation can silence genes required for apoptosis or drug transport, while hypomethylation can activate genes involved in drug efflux or DNA repair. nih.govfrontiersin.org For example, acquired resistance to cisplatin (B142131) in ovarian cancer models has been linked to hypermethylation and silencing of multiple genes, a mechanism that could be reversed by demethylating agents. mdpi.com Similar mechanisms are believed to contribute to resistance to other DNA-damaging agents like etoposide.

Histone Modifications: Chemical modifications to histone proteins—such as acetylation, methylation, and phosphorylation—alter chromatin structure and regulate gene accessibility for transcription. mdpi.com Dysregulation of histone-modifying enzymes, like histone deacetylases (HDACs) and histone methyltransferases (HMTs), is common in cancer. spandidos-publications.com These changes can lead to a chromatin state that represses pro-apoptotic genes or activates pro-survival genes, thereby promoting resistance. Studies have shown that multiple epigenetic changes occur in drug-resistant cell line models following drug selection. nih.gov

Super-Enhancers: In a small cell lung cancer (SCLC) model, resistance was associated with the redistribution of super-enhancers—large clusters of transcriptional enhancers—near genes that dysregulate pathways like PI3K/Akt signaling, leading to decreased drug sensitivity. nih.gov

These epigenetic changes are often reversible, making them attractive targets for therapy. Drugs that inhibit DNA methyltransferases (DNMTi) or histone deacetylases (HDACi) can reprogram the epigenetic landscape and potentially re-sensitize resistant cancer cells to chemotherapy. nih.govmdpi.com

Synthetic Analogs, Derivatives, and Prodrugs in Academic Research

Design and Synthesis Strategies for Etoposide (B1684455) Analogs

Another approach focuses on modifying the γ-lactone ring, which is susceptible to hydrolysis, leading to inactive metabolites. bioline.org.br To counter this, new γ-lactone ring-modified 4-amino epipodophyllotoxins have been created by replacing the lactone carbonyl with a methylene (B1212753) group. bioline.org.br Additionally, halogenation at the C-2' position has been investigated as a means to create more metabolically stable analogs. researchgate.net

Hybrid compounds represent another innovative strategy, where etoposide is combined with other pharmacologically active moieties. For instance, etoposide analog epipodophyllotoxin-N-mustard hybrids have been designed to both target topoisomerase II and alkylate DNA, creating a dual-action anticancer agent. nih.gov Similarly, ferrocenyl and ruthenocenyl analogs of etoposide have been synthesized, introducing organometallic components to potentially enhance cytotoxic activity. researchgate.net

Structure-based design, informed by X-ray crystallography of the etoposide-topoisomerase II-DNA ternary complex, has led to the creation of bis-epipodophyllotoxin analogs. nih.gov These molecules are designed with linkers, such as those containing piperazine, to simultaneously bind to two etoposide binding sites on the complex, with the hypothesis that this dual binding will result in a more stable cleavage complex and a more potent drug. nih.gov

Analog Design Strategy Rationale Example(s) Reference(s)
C-4 Position ModificationTolerate bulky groups without altering conformation4-Alkylamino and 4-Arylamino epipodophyllotoxins bioline.org.br
γ-Lactone Ring ModificationPrevent metabolic inactivation by hydrolysisγ-Lactone ring-modified 4-amino epipodophyllotoxins bioline.org.br
C-2' HalogenationIncrease metabolic stabilityC-2' halogenated etoposide precursors researchgate.net
Hybrid CompoundsCombine multiple mechanisms of actionEpipodophyllotoxin-N-mustard hybrids, Ferrocenyl and ruthenocenyl analogs nih.govresearchgate.net
Structure-Based Bis-epipodophyllotoxinsEnhance binding stability and potencyPiperazine-linked bis-epipodophyllotoxin analogs nih.gov

Structure-Activity Relationship Studies in Experimental Models

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the etoposide molecule affect its biological activity. These studies are typically conducted using a variety of in vitro and cell-based assays.

A significant finding from SAR studies is the critical role of the 4'-hydroxyl group on the pendant phenolic ring. Analogs where this group is absent or modified, such as the o-methyl derivative (VP-OMe), show a loss of activity, failing to induce topoisomerase II-mediated DNA cleavage. nih.gov Conversely, analogs with additional hydroxyl groups at the 3' and 5' positions have demonstrated increased potency compared to etoposide. nih.gov

The cytotoxicity of various analogs has been evaluated in different tumor cell lines. For example, the dihydroxy (DHVP) and o-quinone (VP-Q) analogs of etoposide, while less potent than the parent compound, still exhibit cytotoxicity in human breast (MCF-7) and HL-60 tumor cells. nih.gov In contrast, the o-methyl analog was found to be inactive. nih.gov

Hybrid compounds have also been subjected to rigorous SAR analysis. The most potent epipodophyllotoxin-N-mustard hybrid showed a mean GI50 in the NCI-60 cell screen that was 17-fold lower than that of etoposide. nih.gov COMPARE analysis of data from the NCI 60-cell screen has been a valuable tool, indicating that these hybrids possess characteristics consistent with targeting both topoisomerase II and DNA. nih.gov

Studies on bis-epipodophyllotoxin analogs revealed that the length of the linker is critical for activity. The most potent of these analogs, which was 10-fold more growth inhibitory toward human erythroleukemic K562 cells than etoposide, featured a linker with eight methylene groups. nih.gov

Analog/Derivative Modification Key SAR Finding Experimental Model(s) Reference(s)
VP-OMeO-methylation of 4'-hydroxylInactive; 4'-OH is essential for activityPurified topoisomerase II, MCF-7 and HL60 cells nih.gov
DHVP and VP-QDihydroxy and o-quinone analogsCytotoxic, but less potent than etoposidePurified topoisomerase II, MCF-7 and HL60 cells nih.gov
3',5'-demethyl analogsAdditional OH groupsMore potent than etoposideTopoisomerase II-DNA intermediate stabilization assay nih.gov
Epipodophyllotoxin-N-mustard hybridHybrid with N-mustard17-fold lower mean GI50 than etoposideNCI-60 cell screen nih.gov
Bis-epipodophyllotoxinPiperazine linker with 8 methylenes10-fold more growth inhibitory than etoposideK562 cells nih.gov
γ-lactone ring-modified anilino compoundsMethylene replaces lactone carbonylDNA breakage greater than etoposideTopo II inhibition and DNA breakage assays bioline.org.br

Prodrug Development and Delivery Systems for Preclinical Evaluation

The development of etoposide prodrugs and advanced delivery systems is a key area of research aimed at improving the drug's clinical utility by enhancing its solubility, stability, and tumor-specific delivery.

One of the earliest and most well-known prodrugs is etoposide phosphate (B84403), a water-soluble form that is rapidly converted to etoposide in the body. iarc.frplos.org This approach significantly improves the drug's formulation and administration. More sophisticated prodrug strategies have also been explored. For example, a glucuronide-based prodrug of etoposide has been synthesized. nih.gov This prodrug is designed to be activated by β-D-glucuronidase, an enzyme found at elevated levels in necrotic tumor regions, thereby enabling targeted release of the active drug. nih.gov In vitro, this prodrug was less cytotoxic and more water-soluble than etoposide itself, and it was effectively cleaved to release etoposide in the presence of the enzyme. nih.gov

Another innovative approach involves catalytic antibody-mediated prodrug activation. pnas.org An etoposide prodrug was designed with a trigger that is released by the catalytic antibody 38C2. pnas.org This prodrug was over 100-fold less toxic than etoposide in vitro, with its activity restored upon activation by the antibody. pnas.org In a murine neuroblastoma model, this system demonstrated a significant antitumor effect with reduced systemic toxicity. pnas.org

Researchers have also developed amphiphilic etoposide prodrugs by linking the phenolic hydroxyl group of etoposide with polyethylene (B3416737) glycol (PEG). nih.gov This modification can improve the drug's properties for incorporation into nanocarrier systems.

Various nanocarrier-based delivery systems are being evaluated in preclinical studies to enhance etoposide's efficacy and reduce its side effects. These include:

Lipid Emulsions: Etoposide lipid emulsions (ELE) have been developed and shown to have a longer half-life and slower release rate compared to standard etoposide injections. researchgate.netnih.gov

Nanostructured Lipid Carriers (NLCs): NLCs have been used to co-load an etoposide prodrug and cisplatin (B142131), demonstrating high tumor-cell uptake and improved tumor-inhibition efficiency in lung cancer models. nih.gov

Colloidal Delivery Systems: Nanoparticles and micelles made from biodegradable polymers are being investigated to alter the pharmacokinetic parameters of etoposide and increase its accumulation in tumors. rjsocmed.com

Thermo-responsive Biodegradable Paste: A self-assembling polymer microparticle paste has been developed for the local, intracavity delivery of etoposide and temozolomide, showing a significant survival benefit in in vivo glioma models. aacrjournals.org

Focused Ultrasound (FUS): FUS-mediated blood-brain barrier opening is being explored to increase the delivery and efficacy of etoposide for treating brain tumors like glioblastoma. columbia.edu

Prodrug/Delivery System Activation/Delivery Mechanism Preclinical Finding Reference(s)
Etoposide PhosphateEnzymatic cleavage by phosphatasesWater-soluble prodrug, rapidly converted to etoposide iarc.frplos.org
Glucuronide ProdrugCleavage by β-D-glucuronidase in necrotic tumorsLess cytotoxic, more water-soluble; releases etoposide nih.gov
Catalytic Antibody Prodrug SystemActivation by aldolase (B8822740) antibody 38C2>100-fold less toxic; significant antitumor effect in vivo pnas.org
Etoposide Lipid Emulsion (ELE)Lipid-based carrierLonger half-life and slower release than standard injection researchgate.netnih.gov
Nanostructured Lipid Carriers (NLCs)Co-loading of etoposide prodrug and cisplatinHigh tumor-cell uptake and improved tumor inhibition nih.gov
Thermo-responsive PasteLocal intracavity deliverySignificant survival benefit in glioma models aacrjournals.org
Focused Ultrasound (FUS)Enhanced blood-brain barrier penetrationIncreased delivery and efficacy for glioblastoma columbia.edu

Etoposide in Advanced Preclinical Oncology Models

In Vitro Cell Line Studies

In vitro studies using cancer cell lines are fundamental for evaluating the direct cytotoxic effects of etoposide (B1684455) and elucidating its impact on cellular processes.

The cytotoxic and anti-proliferative activity of etoposide has been quantified across a multitude of cancer cell lines using assays like the MTT assay. These assays measure the concentration of the drug required to inhibit cell growth by 50% (IC50), a key indicator of a drug's potency. The IC50 values for etoposide vary significantly depending on the cancer cell line, incubation time, and even the cell plating density. dergipark.org.traacrjournals.org

For instance, after a 72-hour incubation period, the IC50 value for etoposide in the A549 lung cancer cell line was 3.49 µM, while in the normal lung cell line BEAS-2B, it was 2.10 µM. netjournals.org Other studies have reported different IC50 values; for example, one study found the IC50 for A549 cells to be 139.54 ± 7.05 μM after 48 hours. dergipark.org.trapexbt.com This highlights the variability in experimental conditions. In human cervical cancer HeLa cells, an IC50 of 209.90 ± 13.42 µM was observed after 48 hours. dergipark.org.trapexbt.com Studies on various cancer types have shown a wide range of sensitivity, with testicular cancer cell lines demonstrating the highest susceptibility to etoposide. researchgate.net

Table 1: Reported IC50 Values for Etoposide in Various Human Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC50 (µM) Reference
A549 Lung Cancer 72 3.49 netjournals.org
A549 Lung Cancer 48 139.54 ± 7.05 dergipark.org.trapexbt.com
BGC-823 Gastric Cancer 48 43.74 ± 5.13 dergipark.org.trapexbt.com
HeLa Cervical Cancer 48 209.90 ± 13.42 dergipark.org.trapexbt.com
HepG2 Liver Cancer Not Specified 30.16 apexbt.com
MOLT-3 Leukemia Not Specified 0.051 apexbt.com
MCF-7 Breast Cancer 24 142.67 (as µg/ml) frontiersin.org
U2OS Osteosarcoma 72 1.88 - 6.50 (density-dependent) aacrjournals.org

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle. Treatment with etoposide consistently demonstrates a significant impact on cell cycle progression. Its primary mechanism involves inducing DNA damage, which triggers cellular checkpoint responses. nih.gov

A hallmark of etoposide action is the accumulation of cells in the G2/M phase. patsnap.comnih.govnih.gov In small-cell lung cancer (SCLC) cells, for example, etoposide treatment leads to a G2 arrest. nih.gov At lower concentrations, this G2 delay is dependent on the continued presence of the drug, but at higher concentrations, it can be preceded by a delay in the early S-phase, leading to a more permanent G2 arrest. nih.gov Similarly, in human colon carcinoma HCT116 cells, etoposide induces a strong G2/M arrest, which is associated with nuclear enlargement. nih.gov This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. patsnap.com If the damage is irreparable, the cell is directed towards apoptosis. lgcstandards.compatsnap.com Studies in neural progenitor cells and other cell types have shown that this G2/M arrest and subsequent apoptosis are often mediated through the ATM/p53 signaling pathway. nih.govspandidos-publications.com

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

In vivo models, where human tumors are grown in immunodeficient mice, are essential for evaluating the therapeutic efficacy of etoposide in a more complex biological system.

Xenograft models, using established cancer cell lines, and patient-derived xenograft (PDX) models, using tumor fragments directly from patients, have been instrumental in demonstrating the antitumor activity of etoposide. In a xenograft model using HCT-116 human colon carcinoma cells, etoposide treatment resulted in a 78% tumor growth inhibition. nih.gov Another study using various xenografts, including Lewis lung carcinoma and U87 glioblastoma, showed that oral etoposide significantly inhibited primary tumor growth by up to 95% in the glioblastoma model. spandidos-publications.com

In neuroblastoma xenograft models (NGP and SY5Y), etoposide treatment alone inhibited tumor growth by 28% and 40%, respectively, and significantly increased median survival time in the NGP model. aacrjournals.org Similarly, in a Walker-256 tumor-bearing rat model, etoposide treatment delayed tumor regrowth compared to control groups. unipv.it Studies on canine osteosarcoma xenografts also demonstrated marked inhibition of tumor growth with etoposide treatment. researchgate.net Furthermore, in a non-small cell lung cancer xenograft model (A549), intratumoral implants that provided sustained release of etoposide effectively delayed tumor growth. tandfonline.com

Table 2: Examples of Etoposide Efficacy in In Vivo Xenograft Models

Model Cancer Type Treatment Outcome Reference
HCT-116 Xenograft Colon Carcinoma Etoposide 78% tumor inhibition nih.gov
U87 Xenograft Glioblastoma Oral Etoposide 95% tumor growth inhibition spandidos-publications.com
NGP Xenograft Neuroblastoma Etoposide 28% tumor growth inhibition, increased survival aacrjournals.org
SY5Y Xenograft Neuroblastoma Etoposide 40% tumor growth inhibition aacrjournals.org
A549 Xenograft Non-Small Cell Lung Cancer Etoposide implant Delayed tumor growth tandfonline.com
HMPOS Xenograft Canine Osteosarcoma Etoposide Marked tumor growth inhibition researchgate.net

A more recent and advanced preclinical model involves the use of circulating tumor cells (CTCs) isolated from patient blood samples. These CTCs can be used to generate CTC-derived xenografts (CDXs), which are considered powerful tools for personalized medicine as they can be developed at various stages of treatment. ilcn.orgtandfonline.com

CDX models have been successfully established from small-cell lung cancer (SCLC) patients. tandfonline.comnih.gov These models have been shown to faithfully recapitulate the histological and genomic characteristics of the patient's tumor. ilcn.orgnih.gov Crucially, the response of these CDX models to standard platinum and etoposide chemotherapy has been observed to mirror the donor patient's own clinical response, both in terms of the depth and duration of the response. ilcn.orgnih.govnih.gov This makes CDX models a highly relevant platform for testing drug sensitivity and developing new therapeutic strategies. tandfonline.com

Combination Therapies in Preclinical Research

To enhance efficacy and overcome resistance, etoposide is frequently studied in combination with other anticancer agents in preclinical models. The goal is often to achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects.

In vitro and in vivo studies in P388 leukemia cells showed strong synergism when etoposide was combined with cisplatin (B142131), cyclophosphamide, and 6-mercaptopurine. nih.gov The combination of etoposide and cisplatin is a cornerstone of SCLC treatment, leveraging the DNA cross-linking action of cisplatin and the topoisomerase II inhibition by etoposide to cause irreparable DNA damage. mdpi.com Preclinical studies in SCLC xenografts have explored various two- and three-drug combinations, demonstrating that combinations like etoposide-ifosfamide can be highly effective. aacrjournals.org

In neuroblastoma, combining etoposide with the HDAC inhibitor valproate resulted in a synergistic antitumor effect and induction of apoptosis in UKF-NB-4 cells. spandidos-publications.com Similarly, combining etoposide with the Akt inhibitor MK-2206 showed synergistic inhibition of cell proliferation in vitro and significantly enhanced tumor growth inhibition and survival in in vivo neuroblastoma models. aacrjournals.org Other preclinical studies have investigated etoposide with agents like the HDAC inhibitor CI-994 in atypical teratoid/rhabdoid tumors and with panobinostat (B1684620) in cervical cancer, showing promising synergistic effects. mdpi.comnih.gov However, not all combinations are beneficial; an antagonistic effect was observed when combining etoposide with an Aurora Kinase B inhibitor in HeLa cells. spandidos-publications.com

Synergistic Interactions with Other Anticancer Agents

Etoposide, a topoisomerase II inhibitor, demonstrates enhanced anticancer effects when combined with other therapeutic agents. mdpi.com This synergistic approach aims to maximize cytotoxicity to malignant cells, overcome drug resistance, and target multiple pathways in cancer progression. mdpi.comresearchgate.net Preclinical studies have explored various combinations, revealing promising synergistic outcomes in different cancer models.

One of the most established combinations is etoposide with platinum-based agents like cisplatin and carboplatin. mdpi.com This pairing leverages the distinct mechanisms of DNA damage induced by each drug; etoposide inhibits topoisomerase II, leading to DNA strand breaks, while cisplatin creates DNA crosslinks. mdpi.comresearchgate.net The combined action results in irreparable DNA damage and promotes apoptosis in cancer cells. mdpi.com

The interaction between etoposide and other topoisomerase inhibitors, such as irinotecan (B1672180) (a topoisomerase I inhibitor), has also been investigated. Preclinical in vitro studies have shown that the sequential use of irinotecan and etoposide has a synergistic effect against human cancer cell lines. cancernetwork.com

Histone deacetylase (HDAC) inhibitors represent another class of drugs that show synergy with etoposide. In preclinical models of atypical teratoid/rhabdoid tumor (AT/RT), the HDAC inhibitor CI-994 demonstrated a potent synergistic effect when combined with etoposide, significantly increasing apoptosis compared to single-agent treatment. nih.gov This enhanced effect is linked to the regulation of topoisomerase II and increased histone H3 acetylation. nih.gov Similarly, valproic acid (VPA), another HDAC inhibitor, synergistically increased the cytotoxicity of etoposide in SK-N-AS neuroblastoma cells. This sensitization was associated with chromatin remodeling and an elevation in topoisomerase II beta expression. nih.gov

Targeted therapies are also being explored in combination with etoposide. The allosteric Akt inhibitor MK-2206, when combined with etoposide, showed a synergistic effect in neuroblastoma cell lines, leading to caspase-dependent apoptosis. aacrjournals.org In murine models of neuroblastoma, the combination of MK-2206 and etoposide resulted in significantly greater tumor growth inhibition and increased survival compared to either agent alone. aacrjournals.org

The combination of etoposide with metformin, a drug commonly used for diabetes, has shown synergistic antiproliferative effects in NCI-H460 human lung cancer cells. scielo.br The combination was more effective at reducing the metabolic viability of the cancer cells than either drug used as monotherapy. scielo.br

Furthermore, etoposide's efficacy can be enhanced when used in conjunction with radiotherapy. The addition of dexrazoxane (B1684449) to etoposide and cerebral radiotherapy in mice with central nervous system tumors led to a significant increase in survival compared to radiotherapy alone or in combination with only one of the drugs. aacrjournals.org This suggests a direct modulation by dexrazoxane on the combined effects of etoposide and radiation. aacrjournals.org

Interacting AgentCancer ModelObserved Synergistic EffectReference
Cisplatin/CarboplatinLung CancerLeverages synergistic cytotoxic effects through different mechanisms of DNA damage, leading to irreparable damage and apoptosis. mdpi.com
IrinotecanHuman Cancer Cell LinesSequential use demonstrated a synergistic effect in preclinical studies. cancernetwork.com
MK-2206 (Akt Inhibitor)NeuroblastomaInduced caspase-dependent apoptosis and significantly decreased tumor growth in vivo. aacrjournals.org
Dexrazoxane and RadiotherapyCentral Nervous System Tumors (Murine Model)Significantly increased survival compared to radiotherapy alone. aacrjournals.org
MetforminNCI-H460 Human Lung Cancer CellsProduced a synergistic antiproliferative effect, more effective than monotherapy. scielo.br
CI-994 (HDAC Inhibitor)Atypical Teratoid/Rhabdoid Tumor (AT/RT)Revealed a synergistic effect, significantly increasing apoptosis through Topo II and Ac-H3 regulation. nih.gov
Valproic Acid (HDACI)Neuroblastoma Cell LinesSynergistically increased etoposide cytotoxicity, associated with increased topoisomerase II beta expression. nih.gov

Modulation of Etoposide Activity by Natural Compounds in Experimental Settings

A variety of naturally occurring compounds, particularly polyphenols, have been shown in experimental studies to modulate the anticancer activity of etoposide. nih.govdntb.gov.ua These compounds, found in plants, fruits, and vegetables, can act synergistically with etoposide to enhance its cytotoxic effects against cancer cells through various mechanisms, including increased apoptosis, DNA damage, and cell cycle arrest. researchgate.net

Curcumin (B1669340), a polyphenol derived from turmeric, has been found to promote apoptosis in gastric cancer cells when combined with etoposide by deregulating the NF-κB and HIF-1 pathways. researchgate.net In in vivo studies using mice with SGC7901 cell xenografts, the co-delivery of etoposide and curcumin within a single nanoparticle resulted in synergistic antitumor effects. researchgate.net

Resveratrol (B1683913), another polyphenol found in grapes and berries, can also enhance the effects of etoposide. Combination treatment with resveratrol and etoposide has been observed to increase apoptotic activities. researchgate.net The mechanism involves the downregulation of cyclins D1, D2, and E, inhibition of CDK2, CDK4, and CDK6, and upregulation of p21 expression. researchgate.net However, in some contexts, such as Ewing's sarcoma cells, resveratrol has been shown to prevent etoposide-induced cell death. researchgate.net

Epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea, reportedly exhibits synergistic effects when combined with etoposide in preclinical studies. nih.gov The anticancer effects of EGCG are attributed to multiple mechanisms, including the modulation of various signal transduction pathways. nih.gov

Conversely, some natural compounds can have an antagonistic effect on etoposide's activity. For instance, the polyphenol quercetin (B1663063) has been shown to protect HL-60 leukemia cells from etoposide-induced damage by decreasing the levels of reactive oxygen species (ROS). researchgate.net In another study involving MCF-7 breast cancer cells, the bioactive phytochemical β-asarone was found to be effective in reducing cell viability on its own, but it did not produce a synergistic effect when combined with etoposide. penpublishing.net The lack of synergy was suggested to be potentially related to the activation of NF-kB/p65, which may lead to resistance to etoposide treatment. penpublishing.net

These findings highlight that the interaction between natural compounds and etoposide is complex and can be either synergistic or antagonistic depending on the specific compound, cancer cell type, and experimental conditions. researchgate.net

Natural CompoundCancer ModelObserved Effect on Etoposide ActivityProposed MechanismReference
CurcuminGastric Cancer Cells; SGC7901 Xenografts (mice)Synergistic; promotes apoptosis.Deregulation of NF-κB and HIF-1 pathways. researchgate.net
ResveratrolVarious Cancer Cell LinesSynergistic; increases apoptosis and inhibits cell cycle.Downregulation of cyclins (D1, D2, E), inhibition of CDKs (2, 4, 6), upregulation of p21. researchgate.net
ResveratrolEwing's Sarcoma CellsAntagonistic; prevents etoposide-induced cell death.Modulation of gene expression, including reduction of etoposide-induced p21. researchgate.net
Epigallocatechin-3-gallate (EGCG)Preclinical ModelsSynergistic.Modulation of multiple signal transduction pathways. nih.gov
QuercetinHL-60 Leukemia CellsAntagonistic; protects cells from etoposide.Decreases reactive oxygen species (ROS) levels. researchgate.net
β-asaroneMCF-7 Breast Cancer CellsNo synergistic effect observed.Potential resistance mechanism via activation of NF-kB/p65. penpublishing.net

Advanced Analytical and Methodological Approaches for Etoposide Research

Chromatographic Techniques for Etoposide (B1684455) Quantification in Research Samplesresearchgate.nettandfonline.comacs.orgtandfonline.comwisdomlib.orgresearchgate.netscispace.comresearchgate.net

Accurate quantification of etoposide in various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC), have emerged as powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologiesresearchgate.nettandfonline.comtandfonline.comwisdomlib.orgresearchgate.net

HPLC is a widely employed technique for the determination of etoposide in research samples due to its sensitivity, specificity, and reliability. researchgate.nettandfonline.com Various HPLC methods have been developed and validated for quantifying etoposide in plasma and other biological tissues. researchgate.nettandfonline.comtandfonline.comresearchgate.net

A common approach involves reversed-phase HPLC, often utilizing a C18 column. tandfonline.comtandfonline.comresearchgate.net For instance, a validated method for quantifying etoposide and its inactive cis-isomer in rat plasma and tissue samples used a monolithic C18 column with a mobile phase consisting of methanol, acetonitrile, and phosphate (B84403) buffer. tandfonline.comresearchgate.net Detection is typically achieved using UV absorbance at a specific wavelength, such as 285 nm or 254 nm. tandfonline.comtandfonline.comresearchgate.net Sample preparation often involves liquid-liquid extraction to isolate etoposide and an internal standard from the biological matrix. researchgate.nettandfonline.comresearchgate.net

The sensitivity of these methods is a key consideration. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters. For example, one study reported an LOD of 20 ng/mL and an LOQ of 40 ng/mL for etoposide in plasma and tissue. tandfonline.com Another method established an LOD of 2 ppm and an LOQ of 6 ppm. wisdomlib.org These methods have demonstrated good linearity over a range of concentrations and have been successfully applied to pharmacokinetic and biodistribution studies in animal models. tandfonline.comtandfonline.comresearchgate.net

Interactive Table: HPLC Methodologies for Etoposide Quantification

ParameterMethod 1Method 2Method 3
Column Monolithic C18 tandfonline.comresearchgate.netPhoenix C18 tandfonline.comZorbex NH2 wisdomlib.org
Mobile Phase Methanol, Acetonitrile, Phosphate Buffer tandfonline.comresearchgate.netAcetonitrile, Water tandfonline.comSodium Acetate Buffer, Acetonitrile wisdomlib.org
Detection (UV) 285 nm tandfonline.comresearchgate.net254 nm tandfonline.com254 nm wisdomlib.org
LOD 20 ng/mL tandfonline.comNot specified2 ppm wisdomlib.org
LOQ 40 ng/mL tandfonline.comNot specified6 ppm wisdomlib.org
Application Rat plasma and tissue tandfonline.comresearchgate.netPlasma and biological samples tandfonline.comBulk and injectable dosage forms wisdomlib.org

Micellar Electrokinetic Chromatography (MEKC) Applicationsacs.orgresearchgate.netnih.govwikipedia.org

MEKC is a modification of capillary electrophoresis that allows for the separation of both charged and neutral molecules. wikipedia.org This technique has been successfully applied to the analysis of etoposide and its phosphate derivative in human plasma. acs.orgresearchgate.netnih.gov

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org

A developed MEKC method for etoposide and etoposide phosphate utilized a borate (B1201080) buffer with sodium dodecyl sulfate (B86663) (SDS) as the surfactant. nih.gov This method allowed for the simultaneous determination of both compounds in a relatively short run time. nih.gov The validation of such methods has demonstrated good trueness and precision, making them suitable for quality control applications. nih.gov The combination of MEKC with sensitive detection techniques, such as near-field thermal lens detection, has been shown to significantly improve detection limits for etoposide and its phosphate metabolite in plasma samples. acs.org

Spectroscopic and Biophysical Methods in Etoposide Studiesnih.govacs.orgunl.edunih.govacs.orgcornell.edu

Spectroscopic and biophysical techniques have been instrumental in probing the molecular interactions of etoposide, particularly with its target enzyme, topoisomerase II.

Nuclear Magnetic Resonance (NMR) for Drug-Enzyme Interactionsnih.govacs.orgunl.edunih.govacs.org

Saturation Transfer Difference (STD) ¹H-NMR spectroscopy has been a powerful tool to identify the specific parts of the etoposide molecule that interact with topoisomerase II. nih.govunl.edunih.govacs.org By observing the transfer of saturation from the protein to the ligand, researchers can map the binding epitope of the drug.

Studies using STD ¹H-NMR have revealed that specific protons on the A-ring, B-ring, and the pendent E-ring of etoposide are in close contact with both yeast and human topoisomerase IIα in the binary enzyme-ligand complex. nih.govunl.edunih.govacs.org In contrast, the C-ring, D-ring, and the glycosidic moiety at the C4 position show limited or no interaction with the enzyme in this binary complex. nih.govunl.eduacs.org These findings suggest that the binding of etoposide to topoisomerase IIα is driven by interactions with the A- and B-rings, and potentially by stacking interactions with the E-ring. nih.gov

Single-Molecule Biophotonics for Topoisomerase II Dynamicscornell.edunih.govresearchgate.net

Single-molecule techniques, such as optical and magnetic tweezers, have provided unprecedented insights into the dynamic effects of etoposide on the function of individual topoisomerase II molecules. cornell.edu These methods allow for the direct observation and manipulation of DNA and its interaction with the enzyme.

Research using these techniques has shown that etoposide promotes the trapping of DNA loops by topoisomerase II. cornell.edunih.gov Furthermore, etoposide can convert topoisomerase II into a significant roadblock for DNA-processing machinery. cornell.edunih.gov By using a combination of single-molecule manipulation techniques, researchers have been able to observe etoposide's effect on different topoisomerase II isoforms, including yeast topoisomerase II, human topoisomerase II alpha, and human topoisomerase II beta. cornell.edu These studies have provided a detailed view of how etoposide stabilizes the DNA double-strand break intermediate, a critical step in its cytotoxic mechanism. cornell.edu

Molecular and Cell Biology Techniques in Etoposide Researchnih.govresearchgate.netbohrium.comspandidos-publications.comembopress.orgoup.com

A wide array of molecular and cell biology techniques are employed to investigate the cellular responses to etoposide-induced DNA damage. Etoposide's primary action is to poison topoisomerase II, leading to the formation of stable enzyme-DNA cleavage complexes, which are then converted into DNA double-strand breaks (DSBs). nih.govresearchgate.net

The cellular response to these DSBs is a complex process involving cell cycle arrest, DNA repair pathways, and ultimately, cell death through apoptosis or other mechanisms like autophagy. nih.govspandidos-publications.com Techniques such as Western blotting are used to detect the activation of DNA damage response proteins. For instance, studies have shown that etoposide treatment can lead to the upregulation of proteins involved in DNA repair and cell cycle control.

Furthermore, flow cytometry is a common method to analyze cell cycle distribution and to quantify apoptosis. For example, studies have demonstrated that etoposide can induce cell cycle arrest, often in the S and G2/M phases, and trigger apoptosis. spandidos-publications.com Research has also explored the role of different topoisomerase II isoforms (α and β) in mediating the effects of etoposide, with findings suggesting they may play distinct roles in the drug's therapeutic action and potential for secondary malignancies. nih.govoup.com

In some cell types, etoposide has been shown to induce a mixed mode of cell death, involving both apoptosis and autophagy. spandidos-publications.com The use of specific inhibitors for caspases (to block apoptosis) and autophagy has helped to dissect these parallel pathways. nih.gov Moreover, research has investigated the impact of etoposide metabolites, such as etoposide quinone, on other cellular targets, revealing that it can impair the activity of enzymes like CREBBP acetyltransferase, potentially contributing to etoposide-related leukemogenesis. bohrium.com Studies in cell-free systems, like Xenopus egg extracts, have also been employed to dissect the specific mechanisms by which etoposide inhibits DNA replication, showing that it traps topoisomerase II behind replication forks. embopress.org

DNA Cleavage Assays (in vitro and Cellular)

Etoposide's primary mechanism of action involves its interaction with the DNA-topoisomerase II complex. DNA cleavage assays, conducted both in vitro and within cellular environments, are fundamental to elucidating the specifics of this interaction. These assays reveal how etoposide stabilizes the transient cleavage complex formed by topoisomerase II, leading to an accumulation of DNA strand breaks.

In vitro DNA cleavage assays typically utilize purified human topoisomerase IIα and plasmid DNA, such as pBR322. researchgate.net These systems allow for a controlled examination of the drug's direct effects on the enzyme's function. Etoposide is introduced into the reaction mixture, and its impact on the equilibrium between DNA cleavage and re-ligation is measured. researchgate.net The results consistently demonstrate that etoposide enhances the level of topoisomerase II-mediated DNA cleavage in a concentration-dependent manner. nih.gov This is not due to an increase in the forward rate of cleavage but rather an inhibition of the DNA re-ligation step. aacrjournals.org The stabilized complex, often referred to as a cleavage complex, effectively converts the essential enzyme into a cellular toxin. researchgate.net

Cellular assays confirm these in vitro findings within a more complex biological context. In cell lines such as the human leukemia line BV173, etoposide treatment leads to the detection of DNA double-strand breaks (DSBs) at specific chromosomal locations, like the MLL gene region at 11q23. researchgate.net These breaks are a direct consequence of topoisomerase II inhibition. researchgate.net Studies have shown that while topoisomerase II intrinsically generates DSBs, etoposide's presence prevents their re-ligation, resulting in both topoisomerase II-linked single-strand breaks (SSBs) and double-strand breaks. mdpi.com It is proposed that for a stable DSB to occur, an etoposide molecule must bind to each of the two topoisomerase II monomers in the dimeric enzyme. aacrjournals.orgmdpi.com If only one monomer is bound, it may result in a transient SSB. mdpi.com

Table 1: Summary of In Vitro DNA Cleavage Assay Findings for Etoposide

Assay ComponentObservationImplicationReference(s)
Enzyme Human Topoisomerase IIαEtoposide directly targets this isoform of the enzyme. researchgate.net
Substrate Negatively supercoiled plasmid DNA (e.g., pBR322)Provides a substrate for topoisomerase II to cleave and re-ligate. researchgate.netbiorxiv.org
Etoposide Increases levels of linear DNA in a dose-dependent manner.Stabilizes the covalent topoisomerase II-DNA cleavage complex by inhibiting re-ligation. nih.govresearchgate.net
ATP Required for maximal etoposide-induced DNA cleavage.ATP is a necessary cofactor for the catalytic cycle of topoisomerase II. researchgate.net
Etoposide Metabolites (Catechol, Quinone) Induce more cleavage than etoposide at some sites; create unique, heat-stable cleavage sites.Metabolites may contribute significantly to the drug's cytotoxic effects and the generation of specific DNA breaks. nih.gov

Immunoblotting and Gene Expression Analysis of Etoposide-Treated Cells

Following the induction of DNA strand breaks by etoposide, cells activate a complex network of signaling pathways, primarily the DNA Damage Response (DDR). Immunoblotting (Western blotting) and gene expression analysis are critical techniques for dissecting these cellular responses.

Immunoblotting allows for the detection and quantification of specific proteins involved in the DDR and apoptosis. A key biomarker for DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX. researchgate.netmdpi.com Treatment of various cell lines, including human kidney (HK-2) and mouse embryonic fibroblasts (MEFs), with etoposide leads to a time- and dose-dependent increase in γH2AX levels, confirming the presence of DNA damage. researchgate.netmdpi.com

Furthermore, immunoblotting reveals the activation of key DDR proteins. In response to etoposide, the ATM kinase is activated via autophosphorylation at serine 1981 (p-ATM). researchgate.net Activated ATM, in turn, phosphorylates downstream targets, including the tumor suppressor protein p53 at serine 15 and the checkpoint kinase CHK2 at threonine 68. researchgate.netnih.gov This cascade initiates cell cycle arrest and can lead to apoptosis. The induction of apoptosis is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-3 and caspase-9. nih.govresearchgate.netspandidos-publications.com

Table 2: Key Proteins Analyzed by Immunoblotting in Etoposide-Treated Cells

ProteinFunction/RoleObservation After Etoposide TreatmentReference(s)
γH2AX (Ser139) Marker of DNA double-strand breaksIncreased levels researchgate.netmdpi.comnih.gov
p-ATM (Ser1981) Activated DDR kinaseIncreased phosphorylation researchgate.net
p-p53 (Ser15) Activated tumor suppressorIncreased phosphorylation researchgate.net
p-CHK2 (Thr68) Activated checkpoint kinaseIncreased phosphorylation nih.gov
Cleaved PARP1 Marker of apoptosisIncreased levels of cleaved fragment researchgate.net
Cleaved Caspase-3 Executioner caspase in apoptosisIncreased levels of cleaved (active) form nih.gov
PUMA Pro-apoptotic p53 target geneUpregulated protein expression nih.gov
p21CIP1/WAF1 Cell cycle inhibitor, p53 targetUpregulated protein expression nih.gov

Gene expression analysis, using techniques like RNA sequencing (RNA-seq) and DNA microarrays, provides a global view of the transcriptional changes induced by etoposide. Studies in MCF7 breast cancer cells have shown that while etoposide does not cause a global shutdown of transcription, it significantly alters the expression of a specific subset of genes. nih.gov For instance, after a 2-hour treatment, RNA-seq analysis identified hundreds of differentially expressed genes, with more being upregulated than downregulated. nih.gov

Pathway analysis of these differentially expressed genes reveals that etoposide-induced DNA damage affects multiple cellular processes beyond the canonical DDR. nih.gov In colorectal cancer cell lines, microarray analysis showed that etoposide treatment led to the downregulation of genes involved in cell cycle and metabolism-related pathways, while upregulating genes associated with necroptosis and oncogenic pathways. researchgate.net Specific genes identified as consistently altered across different studies and cell lines include those involved in apoptosis (e.g., FAS), cell cycle regulation (PLK2), and transcription (JUN). researchgate.netresearchgate.net In follicular lymphoma cell lines, etoposide was shown to induce p53-dependent genes like GADD45. researchgate.net These analyses are crucial for identifying novel genes and pathways that mediate cellular sensitivity or resistance to etoposide. aacrjournals.org

Future Directions and Emerging Research Areas

Elucidating Etoposide's Role in Specific Cellular Contexts (beyond TopoII inhibition)

Beyond its canonical function as a TopoII poison, etoposide's interaction with other cellular components and pathways is a critical area of emerging research. These non-canonical mechanisms may contribute to both its therapeutic efficacy and its associated toxicities.

Mitochondrial Interactions: Etoposide (B1684455) has been shown to induce significant mitochondrial damage and dysfunction. nih.govresearchgate.net Research indicates that the drug can lead to morphological changes in mitochondrial membranes, loss of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). nih.govashpublications.org This mitochondrial-dependent cell death pathway can be initiated even at low concentrations of etoposide and appears to be independent of p53's transcriptional functions, suggesting a direct or alternative pathway of action at the mitochondria. drugbank.comresearchgate.net Paradoxically, some studies also report that etoposide treatment can trigger an increase in mitochondrial biogenesis, a process dependent on the ATM kinase, suggesting a complex cellular response to the drug-induced stress. thebiogrid.org A deeper understanding of these mitochondrial effects is crucial, as they may be linked to both the drug's cell-killing ability and its cardiotoxic side effects.

Understanding Differential Effects of Etoposide Isomers and Metabolites in Research

Etoposide is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. Furthermore, its metabolites can exhibit distinct and potent biological effects that contribute significantly to both its therapeutic action and its potential for inducing secondary malignancies.

Isomeric Activity: Etoposide is administered as the trans-lactone isomer, which is the biologically active form. researchgate.net This trans-isomer can convert to the inactive cis-lactone form in a slightly basic environment. researchgate.net The picrolactone (cis) isomer of etoposide has been shown to have minimal cytotoxic activity. nih.gov This highlights the critical importance of stereochemistry for the drug's interaction with its TopoII target. Future research into stabilizing the trans-conformation or understanding the specific factors that promote isomerization could lead to more effective formulations.

Metabolite Activity: Etoposide is metabolized in the body by enzymes such as CYP3A4 and CYP3A5 to form catechol and quinone metabolites. nih.gov Research has shown that these metabolites, particularly etoposide quinone, can be several times more effective than the parent compound at inducing TopoII-mediated DNA double-strand breaks. nih.gov This enhanced activity is believed to contribute significantly to the development of therapy-related secondary leukemias, a serious long-term risk associated with etoposide treatment. nih.govmdpi.com The quinone metabolite can interact with cellular proteins beyond TopoII, potentially altering key signaling pathways involved in cell proliferation and differentiation. nih.gov A comprehensive understanding of the formation, stability, and specific cellular targets of these active metabolites is essential for developing strategies to mitigate the risk of secondary cancers while preserving therapeutic efficacy.

Table 1: Biological Activity of Etoposide Forms
Compound FormPrimary Biological ActivityKnown Research Findings
Etoposide (trans-isomer)ActiveInhibits Topoisomerase II, leading to DNA strand breaks and apoptosis. nih.gov
Etoposide (cis-isomer)Inactive/Minimal CytotoxicityCan form from the trans-isomer in slightly basic conditions; lacks significant anti-cancer activity. researchgate.netnih.gov
Etoposide CatecholActive MetaboliteIntermediate in the formation of Etoposide Quinone. nih.gov
Etoposide QuinoneHighly Active MetaboliteMore potent than etoposide in inducing DNA breaks; implicated in therapy-related secondary leukemias. nih.gov

Development of Next-Generation Preclinical Models for Etoposide Studies

To bridge the gap between laboratory findings and clinical reality, researchers are increasingly turning to advanced preclinical models that more accurately recapitulate human tumors and their microenvironment. These models are crucial for studying etoposide's mechanisms of action, predicting patient response, and investigating the development of resistance and long-term toxicities.

Patient-Derived Xenografts (PDXs) and Organoids (PDOs): PDX models, created by implanting patient tumor fragments into immunodeficient mice, and patient-derived organoids (PDOs), which are 3D cultures of tumor cells, are proving invaluable. nih.govmdpi.com These models retain the cellular and molecular heterogeneity of the original tumor, making them superior platforms for testing drug sensitivity. nih.govmdpi.com Studies using SCLC organoids have demonstrated differential responsiveness to etoposide, mirroring the clinical challenge of cancer recurrence. nih.gov PDOs offer a platform to investigate cancer cell plasticity, the emergence of drug-tolerant cells, and to screen for therapies that can overcome etoposide resistance. mdpi.comspringernature.com

CRISPR-Cas9 Screening: The application of genome-wide CRISPR-Cas9 screens represents a powerful, unbiased approach to identify novel genes and pathways that modulate cellular response to etoposide. nih.govashpublications.orgthebiogrid.org By systematically knocking out individual genes, researchers can pinpoint factors that confer either sensitivity or resistance to the drug. nih.govresearchgate.net This technology has already confirmed the role of known genes like TOP2A and identified new potential drug targets. nih.govashpublications.orgthebiogrid.org Integrating data from CRISPR screens with clinical data can help identify prognostic biomarkers to better tailor etoposide-containing regimens for patients. nih.govashpublications.org

Models for Studying Secondary Malignancies: A significant challenge in etoposide research is understanding and preventing therapy-related secondary leukemias, which often involve rearrangements of the MLL gene. nih.govnih.gov Developing robust in vivo and in vitro models that can accurately replicate the genetic translocations induced by etoposide and its metabolites is a key priority. Human embryonic stem cells have been used to model the effects of etoposide exposure, linking it to genomic instability and MLL breaks. nih.gov Advanced models, potentially including humanized mice with reconstituted hematopoietic systems, will be critical for dissecting the mechanisms of leukemogenesis and for testing strategies to abrogate this devastating side effect. frontiersin.org

Table 2: Advanced Preclinical Models for Etoposide Research
Model TypeApplication in Etoposide ResearchKey Advantages
Patient-Derived Xenografts (PDX)Testing in vivo efficacy, studying resistance mechanisms.Preserves original tumor architecture and heterogeneity. nih.gov
Patient-Derived Organoids (PDO)High-throughput drug screening, modeling treatment response and plasticity. mdpi.comspringernature.comMaintains cellular diversity; suitable for personalized medicine studies. nih.gov
CRISPR-Cas9 ScreensIdentifying novel genes and pathways modulating etoposide sensitivity/resistance. nih.govashpublications.orgthebiogrid.orgUnbiased, genome-wide approach for target discovery. researchgate.net
Humanized Mouse ModelsInvestigating mechanisms of therapy-related secondary malignancies. frontiersin.orgAllows for the study of drug effects on a human hematopoietic system in vivo.

Q & A

What are the primary mechanisms by which etoposide exerts its cytotoxic effects in cancer cells?

Etoposide primarily inhibits topoisomerase IIα, stabilizing DNA-topoisomerase II cleavage complexes, leading to double-strand DNA breaks and apoptosis . This process activates caspases and stress-associated signaling pathways, inducing cell cycle arrest at the G2/M phase . Notably, its inhibition of the β isoform is not linked to antitumor activity but may contribute to carcinogenic effects in humans . Methodologically, researchers validate these mechanisms using flow cytometry for cell cycle analysis, comet assays for DNA damage, and Western blotting for caspase activation .

How can researchers reconcile contradictory findings regarding etoposide's role in oxidative stress modulation (e.g., peroxynitrite scavenging vs. lack of effect on glutathione depletion)?

Etoposide directly scavenges peroxynitrite (ONOO⁻) in glucose-deprived astrocytes, reducing cytotoxicity, but does not inhibit nitric oxide (NO), superoxide anion (O₂⁻), or hydrogen peroxide (H₂O₂) . However, it fails to prevent glutathione (GSH) depletion in H₂O₂-treated cells . These discrepancies arise from differences in experimental models (e.g., SIN-1 vs. H₂O₂ exposure) and oxidative stress markers measured. Researchers should employ targeted assays: DHR fluorescence for peroxynitrite, Clark electrodes for NO, and monochlorobimane for GSH . Statistical methods like two-way ANOVA with post-hoc tests are critical for distinguishing context-specific effects .

What experimental approaches are recommended for quantifying etoposide's impact on cell cycle progression and oxidative stress in astrocytes?

  • Cell cycle analysis : Use flow cytometry with propidium iodide staining to assess G1/S or G2/M arrest .
  • Oxidative stress markers :
    • Peroxynitrite : Measure DHR-to-rhodamine conversion via fluorescence microplate readers .
    • GSH levels : Quantify monochlorobimane-GSH complexes with fluorescence assays .
    • Cytotoxicity : Lactate dehydrogenase (LDH) release assays to evaluate cell death .
  • Statistical validation : Apply ANOVA with Scheffé’s post-hoc test for multi-group comparisons .

How does the differential inhibition of topoisomerase II alpha and beta isoforms by etoposide influence experimental design in oncology research?

Topoisomerase IIα inhibition drives etoposide’s antitumor effects, while β isoform inhibition is associated with secondary malignancies . Researchers must design isoform-specific studies using:

  • Knockout models : CRISPR/Cas9-mediated deletion of TOP2A or TOP2B to isolate isoform contributions.
  • Molecular docking : Analyze etoposide’s binding affinity to α vs. β isoforms using PDB structures (e.g., 3QX3) .
  • Pharmacokinetic profiling : Compare dose-dependent α/β inhibition via in vitro topoisomerase activity assays .

What in vitro models are commonly used to study etoposide's cytoprotective effects against peroxynitrite toxicity?

  • Astrocyte cultures : Rat prefrontal cortex astrocytes exposed to SIN-1 (peroxynitrite donor) and glucose deprivation (GD) .
  • Key endpoints :
    • LDH release to quantify cell death.
    • DHR fluorescence for peroxynitrite scavenging.
    • Cell cycle distribution via flow cytometry to exclude G2/M arrest confounding .
  • Controls : Include ciclopirox (mitochondrial protector) and mimosine (peroxynitrite scavenger) to differentiate mechanisms .

How should researchers design dose-response studies to evaluate etoposide's efficacy in preclinical models, considering schedule-dependent effects?

  • Dose optimization : Reference clinical data (e.g., 50–100 mg/m²/day for 3–21 days) to establish effective dose intensity (e.g., 175–292 mg·m⁻²·week⁻¹) .
  • Schedule dependency : Compare continuous vs. fractionated dosing (e.g., 24-hour infusion vs. 5-day infusions) to mimic clinical efficacy .
  • Outcome metrics : Use response rates (e.g., 20–48% in ovarian cancer models) and toxicity profiles (e.g., bone marrow suppression) .

What methodological challenges arise when investigating etoposide's dual role as a cytoprotectant and chemotherapeutic agent?

  • Context-dependent effects : In cancer cells, etoposide induces apoptosis via DNA damage, while in astrocytes, it scavenges peroxynitrite without cell cycle interference .
  • Experimental controls : Include isoform-specific topoisomerase inhibitors (e.g., dexrazoxane for α isoform) and oxidative stress inducers (e.g., SIN-1) .
  • Data interpretation : Use mixed-effects models to account for variability between cell types and stress conditions .

How can researchers address ethical and methodological concerns in etoposide studies involving secondary carcinogenicity risks?

  • Long-term assays : Monitor secondary malignancies in in vivo models using tumorigenicity assays (e.g., soft agar colony formation).
  • Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance preclinical benefits and carcinogenicity risks .
  • Reporting standards : Adhere to WHO guidelines for toxicity grading and response reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.